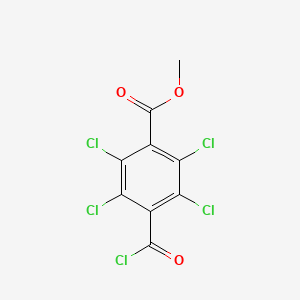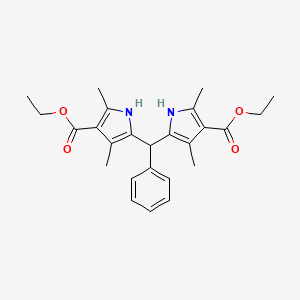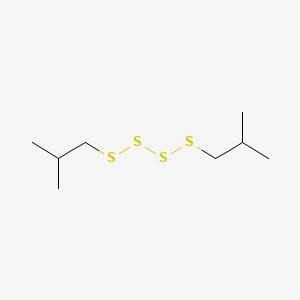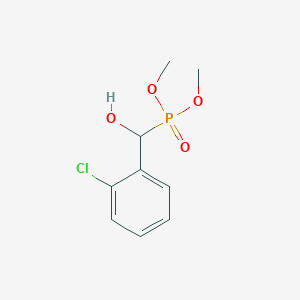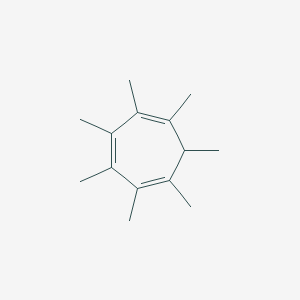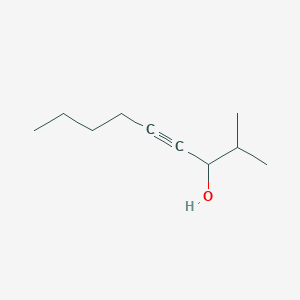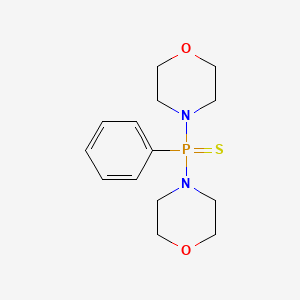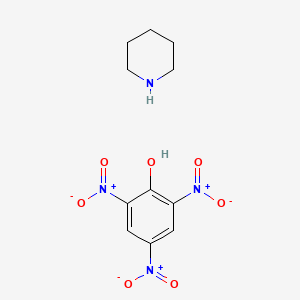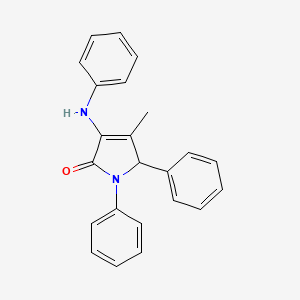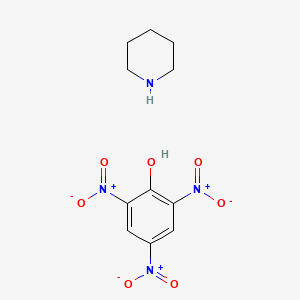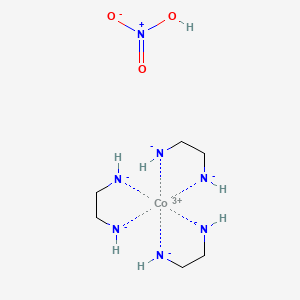
(2-Nitrophenyl)stibonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitrophenyl)stibonic acid is an organoantimony compound characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to an antimony atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)stibonic acid typically involves the preparation of double diazonium salts of ferric chloride, followed by the preparation of double diazonium salts of antimony pentachloride. The final step involves the decomposition of these double diazonium salts with copper to yield the arylstibonic acids .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Nitrophenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The antimony atom can participate in redox reactions, altering its oxidation state.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of various antimony-containing species.
Substitution: Introduction of different functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(2-Nitrophenyl)stibonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of organometallic compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (2-Nitrophenyl)stibonic acid involves its interaction with molecular targets through its nitro and antimony groups. The nitro group can undergo reduction to form reactive intermediates, while the antimony atom can participate in coordination chemistry, forming complexes with various biomolecules. These interactions can affect cellular pathways and enzyme activities, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
(2-Nitrophenyl)acetic acid: Contains a nitro group and a carboxylic acid group attached to a phenyl ring.
Indole derivatives: Share similar aromatic structures and have diverse biological activities.
Uniqueness: (2-Nitrophenyl)stibonic acid is unique due to the presence of the antimony atom, which imparts distinct chemical reactivity and potential applications not found in other similar compounds. Its ability to form organometallic complexes and participate in redox reactions makes it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
5430-16-0 |
|---|---|
Molekularformel |
C6H6NO5Sb |
Molekulargewicht |
293.88 g/mol |
IUPAC-Name |
(2-nitrophenyl)stibonic acid |
InChI |
InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-4H;2*1H2;;/q;;;;+2/p-2 |
InChI-Schlüssel |
FXYQYTJKDNSWNY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Sb](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)

